molecular formula C17H15N3O2S B11370582 2-(4-methoxyphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

2-(4-methoxyphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B11370582
M. Wt: 325.4 g/mol
InChI Key: MVFFLXHMKQLNOU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-phenyl-1,2,4-thiadiazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(3-methyl-1,2,4-thiadiazol-5-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide stands out due to its specific substitution pattern and the presence of both methoxy and thiadiazole groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C17H15N3O2S/c1-22-14-9-7-12(8-10-14)11-15(21)18-17-19-16(20-23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,19,20,21)

InChI Key

MVFFLXHMKQLNOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

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